N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
“N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . The most common synthetic methods of thieno [3,2- d ]pyrimidin-4-ones, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Molecular Structure Analysis
Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Synthesis and Biological Activities
- Novel compounds derived from pyrimidine structures have been synthesized and evaluated for their potential biological activities. For example, the synthesis of pyrimidines and related heterocyclic compounds has been explored for their anti-inflammatory, analgesic, and antimicrobial properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such compounds have shown significant activity in inhibiting COX-2 selectivity, which is a crucial target in the development of anti-inflammatory drugs.
Antitumor Agents
- Research into pyrrolo[3,2-d]pyrimidine derivatives has led to the discovery of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are key enzymes in the nucleotide synthesis pathway and are targets for antitumor agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000). These compounds have shown significant inhibitory activity against tumor cell lines, making them promising candidates for cancer therapy.
Antimicrobial Activity
- Pyrimidine derivatives have also been investigated for their antimicrobial properties. For instance, certain pyrido[2,3-d]pyrimidines have been synthesized and tested for their antifungal activities, indicating potential applications in combating fungal infections (Hanafy, 2011).
Anti-5-Lipoxygenase Agents
- Pyrazolopyrimidine derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating their potential in treating inflammatory diseases and cancer (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
This compound acts as an agonist for TLR7 . It interacts with TLR7, triggering a series of intracellular events that lead to an immune response. The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The activation of TLR7 initiates a cascade of biochemical reactions that ultimately lead to the production of antiviral cytokines . These cytokines play a crucial role in the body’s defense against viral infections.
Result of Action
The activation of TLR7 by this compound leads to the production of antiviral cytokines, which can help the body fight off viral infections . This suggests that the compound could have potential as an antiviral agent.
Future Directions
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14(29)24-16-9-6-10-17(11-16)25-21(30)18-13-27(2)20-19(18)26-23(32)28(22(20)31)12-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,24,29)(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJPMQIFDMWITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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